![molecular formula C12H13FN2O3 B11803729 tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat beinhaltet typischerweise die Cyclisierung von propargylischen N-Hydroxycarbamaten und N-Alkoxycarbonyl-Aminoethern über ein Platin-Carben-Zwischenprodukt . Eine andere Methode beinhaltet die einstufige, gold-katalysierte Tandem-Cyclisierung-Fluorierung von (Z)-2-Alkinon-O-methyloximen unter milden Bedingungen .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Optimierung der oben genannten Synthesewege für die großtechnische Produktion. Dies beinhaltet die Verwendung skalierbarer Reaktionsbedingungen und die Sicherstellung hoher Ausbeuten und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, die an den Isoxazolring gebunden sind.
Substitution: Das Fluoratom in der Verbindung kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionellen Isoxazol-Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologische Aktivität der Verbindung ist von Interesse für die Entwicklung neuer Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Isoxazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Das Fluoratom erhöht die Bindungsaffinität und Stabilität der Verbindung, wodurch sie zu einem potenten Inhibitor oder Aktivator bestimmter biologischer Pfade wird .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere fluorierte Isoxazol-Derivate und Isoxazol-basierte Carbamate. Beispiele sind:
- tert-Butyl-(4-Brom-3-cyan-7-fluorbenzothiophen-2-yl)carbamat
- N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylharnstoff-Derivate .
Einzigartigkeit
tert-Butyl-(4-Fluorbenzo[d]isoxazol-3-yl)carbamat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein des Fluoratoms verstärkt seine Reaktivität und sein Potenzial als Pharmakophor .
Eigenschaften
Molekularformel |
C12H13FN2O3 |
|---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluoro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
WOIMKDBOBPSDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



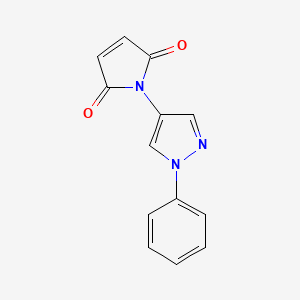
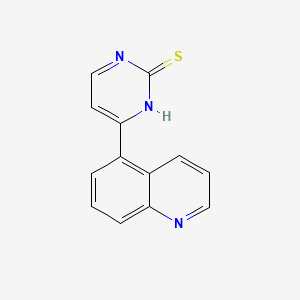

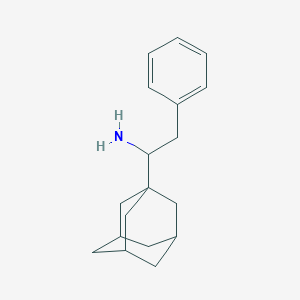
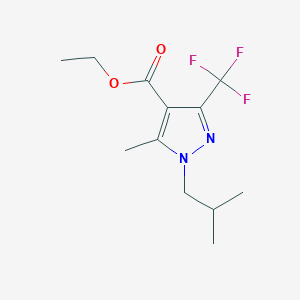
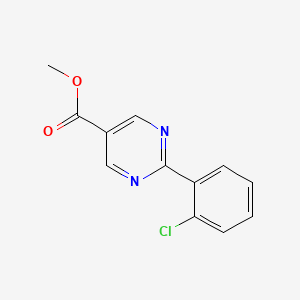
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)


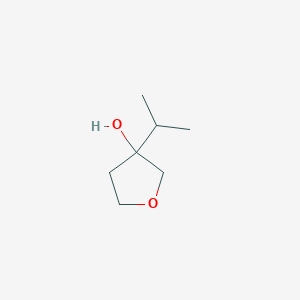
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)


